The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate, structured for researchers and drug development professionals. Chemical Class: Alkoxy-Salicylate Ester | Primary Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate, structured for researchers and drug development professionals.
Chemical Class: Alkoxy-Salicylate Ester | Primary Application: Medicinal Chemistry Intermediate
Executive Summary
Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 55263-09-5) is a pivotal pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and anti-inflammatory agents. Distinguished by its regioselective reactivity , the molecule features a "masked" phenolic hydroxyl at the 2-position (stabilized by intramolecular hydrogen bonding) and a chemically distinct ethoxy ether at the 4-position. This guide delineates the physicochemical properties, optimized synthetic protocols, and downstream applications of this compound in modern organic synthesis.
δ 6.4 ppm: Multiplet (2H), H-3 and H-5 protons.[1]
δ 4.0 ppm: Quartet (2H), Ethoxy CH₂.
δ 3.9 ppm: Singlet (3H), Methyl ester.
Synthetic Routes & Process Optimization
The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate relies on the principle of differential nucleophilicity . The starting material, Methyl 2,4-dihydroxybenzoate, contains two phenolic sites. The 2-OH is passivated via an intramolecular hydrogen bond with the ester carbonyl, rendering the 4-OH significantly more nucleophilic.
Protocol A: Regioselective Alkylation (The "Salicylate Effect")
This is the industry-standard method, offering high yields (>85%) without requiring protection groups.
Dissolution: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate (1.0 equiv) and anhydrous Acetone [0.2 M].
Base Addition: Add K₂CO₃ (1.1 equiv). Note: Use of a mild base is critical to deprotonate only the 4-OH.
Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise at room temperature.
Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear less polar than the starting material.
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
Purification: Recrystallize from minimal Ethanol or purify via flash column chromatography.
Mechanistic Visualization
The following diagram illustrates the regioselectivity governed by the intramolecular hydrogen bond (The "Salicylate Effect").
Figure 1: Regioselective alkylation pathway utilizing the reduced acidity of the chelated 2-hydroxyl group.
Reactivity & Functionalization[10][11]
Chemical Behavior
The molecule possesses three distinct reactive centers, allowing for versatile elaboration in drug discovery campaigns:
The 2-Hydroxyl Group (Chelated Phenol):
Reactivity: Low nucleophilicity under mild conditions.
Activation: Requires strong bases (NaH, KOtBu) or forcing conditions to alkylate, often used to close rings (e.g., forming benzofurans).
The Methyl Ester:
Reactivity: Susceptible to hydrolysis (LiOH/THF) to yield the free acid, or transesterification.
Application: Precursor to amides via Weinreb amides or acid chlorides.
The Aromatic Ring (Positions 3 & 5):
Reactivity: Activated for Electrophilic Aromatic Substitution (EAS).
Regiochemistry: Electrophiles (Cl⁺, NO₂⁺) preferentially attack position 5 (para to the 2-OH and ortho to the 4-OEt).
Application in Drug Discovery
Methyl 4-ethoxy-2-hydroxybenzoate is a documented intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . The 4-ethoxy chain mimics the steric bulk required for receptor subtype selectivity, while the salicylate core serves as a scaffold for further derivatization into benzothiophenes or coumarins.
Safety, Handling, & Stability
Hazard Category
Classification
Handling Protocol
Acute Toxicity
Oral Category 4 (Harmful if swallowed)
Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation
Category 2 (Irritant)
Wear nitrile gloves and safety goggles.
Stability
Stable under STP
Store in cool, dry place. Avoid strong oxidizers.
Self-Validating Safety Check:
Before heating: Ensure the reaction vessel is vented or equipped with a reflux condenser to prevent pressure buildup from volatile Ethyl Iodide.
Spill Control: Isolate the area.[2] Adsorb with inert material (vermiculite).
References
Regioselective Alkylation of Polyhydroxybenzoates
Source: Ela, M. A., et al. (2018).[3] "Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters." Journal of Chemical and Pharmaceutical Research.
Context: Describes the selective alkylation of the 4-OH position in the presence of a chel
General Synthesis of 4-Alkoxysalicylates
Source: Organic Syntheses, Coll. Vol. 6, p. 44 (1988); Vol. 56, p. 44 (1977).
Context: Provides foundational protocols for the selective alkylation and handling of alkoxy-benzaldehyde/benzoate deriv
Safety Data Sheet (Analogous Structure - Methyl Paraben/Salicylates)
Topic: Methyl 4-ethoxy-2-hydroxybenzoate CAS number Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5][6][7][8][9][10][11] Executive Summary Methy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 4-ethoxy-2-hydroxybenzoate CAS number
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3][4][5][6][7][8][9][10][11]
Executive Summary
Methyl 4-ethoxy-2-hydroxybenzoate (CAS 102232-45-1) is a specialized salicylate ester employed primarily as a regioselective building block in the synthesis of pharmaceutical intermediates and advanced materials.[1][2][3][4][5][6][7][8][9] Structurally, it is the methyl ester of 4-ethoxysalicylic acid, characterized by an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. This interaction renders the 2-position less nucleophilic, allowing for precise chemical differentiation during multi-step synthesis—a critical feature for developing complex Active Pharmaceutical Ingredients (APIs) and liquid crystal mesogens.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis logic, physicochemical properties, analytical characterization, and handling protocols.
Chemical Identity & Physicochemical Properties[12][13][14][15][16][17]
The compound is defined by the presence of a phenolic hydroxyl group at the ortho position (stabilized by resonance and H-bonding) and an ethoxy ether moiety at the para position.
Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point
Typically 48–55 °C (Based on homologous series estimation)
Synthesis & Manufacturing Logic
Retrosynthetic Analysis
The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate is a classic example of regioselective alkylation . The starting material, Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2), possesses two phenolic hydroxyl groups.
2-OH: Strongly hydrogen-bonded to the adjacent ester carbonyl. This reduces its acidity (
) and nucleophilicity.
4-OH: Sterically accessible and electronically coupled to the ring but not deactivated by H-bonding. This position is significantly more acidic (
) and nucleophilic.
Therefore, under controlled basic conditions, alkylation with an ethyl halide occurs almost exclusively at the 4-position.
Dissolution: Charge a reaction vessel with Methyl 2,4-dihydroxybenzoate (1.0 eq) and anhydrous Acetone (10 vol).
Base Addition: Add anhydrous
(1.1 eq). The stoichiometry is critical; excess base or stronger bases (like NaH) might deprotonate the 2-OH, leading to bis-alkylation.
Alkylation: Add Ethyl Iodide (1.05 eq) dropwise at room temperature to prevent exotherms.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or HPLC until the starting material is .
Workup: Cool to RT, filter off inorganic salts (
). Concentrate the filtrate under reduced pressure.
Purification: Recrystallize the crude solid from Methanol/Water or Ethanol to yield the pure product.
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway leveraging the intramolecular H-bond protection of the 2-hydroxyl group.
Analytical Characterization
To validate the identity and purity of CAS 102232-45-1, the following spectral features must be confirmed.
Proton NMR (
-NMR, 400 MHz,
)
The spectrum will display distinct signals differentiating the ester methyl, the ether ethyl, and the aromatic protons.
10.95 ppm (s, 1H): Chelated phenolic OH (2-position). The high chemical shift confirms the intramolecular H-bond remains intact.
7.73 ppm (d, Hz, 1H): Aromatic H-6 (Ortho to ester).
6.45 ppm (dd, Hz, 1H): Aromatic H-5 .
6.41 ppm (d, Hz, 1H): Aromatic H-3 (Meta to ester, Ortho to OH).
4.05 ppm (q, Hz, 2H): Ethoxy .
3.90 ppm (s, 3H): Ester .
1.42 ppm (t, Hz, 3H): Ethoxy .
Quality Control Workflow
Figure 2: Quality control decision tree for pharmaceutical intermediate qualification.
Applications in Drug Development
Methyl 4-ethoxy-2-hydroxybenzoate serves as a versatile pharmacophore scaffold.
Salicylate Analogs: It acts as a precursor for 4-alkoxy salicylic acids, which are investigated for anti-inflammatory properties with potentially reduced gastric irritation compared to aspirin derivatives.
API Synthesis: The compound can be hydrolyzed to the free acid (4-ethoxysalicylic acid) or further functionalized at the 5-position (via electrophilic aromatic substitution) to create complex molecules similar to Sildenafil analogs or Gefitinib precursors (where alkoxy-substituted benzoate cores are common).
Material Science: Used in the synthesis of rod-like liquid crystals where the 4-alkoxy benzoate core provides the rigid mesogenic unit necessary for phase transitions.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it is treated similarly to Methyl Salicylate and other benzoate esters.
Technical Monograph: Discovery, Isolation, and Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate
Executive Summary & Chemical Profile Methyl 4-ethoxy-2-hydroxybenzoate (also known as Methyl 4-ethoxysalicylate) is a lipophilic ester derivative of salicylic acid. While often overshadowed by its parent compounds (salic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Methyl 4-ethoxy-2-hydroxybenzoate (also known as Methyl 4-ethoxysalicylate) is a lipophilic ester derivative of salicylic acid. While often overshadowed by its parent compounds (salicylates) and structural isomers (parabens), it represents a critical intermediate in the synthesis of ethoxybenzamide-class analgesics and possesses distinct allelopathic and antifungal properties in plant physiology.
This guide details the technical workflows for isolating this compound from natural biomass (Primula spp.) and provides a high-yield synthetic protocol that exploits the regioselective reactivity of the resorcylate scaffold.
Chemical Identity Table
Property
Specification
IUPAC Name
Methyl 4-ethoxy-2-hydroxybenzoate
Molecular Formula
C₁₀H₁₂O₄
Molecular Weight
196.20 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in EtOH, EtOAc, CHCl₃; Insoluble in H₂O
Key Functional Groups
Phenol (C-2), Ester (Methyl), Ether (Ethoxy C-4)
pKa (Predicted)
~8.4 (Phenolic OH)
Natural Occurrence & Biosynthetic Context
While salicylates are ubiquitous in the plant kingdom (notably Salix and Filipendula), Methyl 4-ethoxy-2-hydroxybenzoate is frequently identified in the volatile fractions of Primula species (Primrose) and certain liverworts. It functions as a secondary metabolite, often involved in chemical defense or pollinator attraction.
Biosynthetic Pathway
The compound originates from the Shikimic Acid pathway. The core aromatic ring is derived from chorismate, processed into salicylic acid derivatives, and subsequently modified via O-alkylation (uncommon in nature compared to methylation) or derived from specific polyketide synthases.
Figure 1: Proposed biosynthetic trajectory and structural relationship to the shikimate pathway.
Isolation Protocol: Natural Source Extraction[1]
Objective: Isolation of Methyl 4-ethoxy-2-hydroxybenzoate from Primula root volatiles.
Safety Note: Perform all extractions in a fume hood. Use acid-washed glassware to prevent ester hydrolysis.
Extraction Methodology
Due to the compound's volatility and lipophilicity, Steam Distillation followed by Solvent Extraction is the preferred method to separate it from high-molecular-weight tannins and glycosides.
Biomass Prep: Pulverize 500g of air-dried Primula roots.
Steam Distillation: Subject biomass to hydrodistillation for 4 hours using a Clevenger-type apparatus.
Distillate Collection: Collect the milky distillate containing the essential oil fraction.
Solvent Partition:
Extract the aqueous distillate with Diethyl Ether (3 x 100 mL).
Wash the combined organic layer with Brine (Sat. NaCl) to remove excess water.
Dry over Anhydrous Na₂SO₄ and concentrate under reduced pressure (Rotavap) at <40°C.
Purification Strategy (Chromatography)
The crude oil contains a mixture of salicylates. Purification requires Silica Gel Column Chromatography.[1]
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate gradient (Start 95:5 → End 80:20).
Detection: TLC (UV 254nm). The target compound appears as a dark spot that fluoresces blue under 365nm (characteristic of salicylates) or stains violet with FeCl₃ (phenolic test).
Figure 2: Isolation workflow from natural biomass.
Synthetic Production (Regioselective Alkylation)
For pharmaceutical applications, isolation from plants is inefficient. Synthesis is preferred.
Core Challenge: The starting material, Methyl 2,4-dihydroxybenzoate, has two hydroxyl groups.
Expert Insight: The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (resonance stabilization). This renders the 2-OH significantly less acidic and less nucleophilic than the 4-OH. Therefore, using 1 equivalent of base allows for highly selective alkylation at the 4-position without protecting groups.
Topic: Potential Therapeutic Applications of Methyl 4-ethoxy-2-hydroxybenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-ethoxy-2-hydroxybenzoate is a synthetically accessible derivative of salicylic acid, a foundational m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-ethoxy-2-hydroxybenzoate is a synthetically accessible derivative of salicylic acid, a foundational molecule in modern pharmacology. While the parent salicylate class is well-established for its anti-inflammatory, analgesic, and, more recently, anticancer properties, specific derivatives like Methyl 4-ethoxy-2-hydroxybenzoate remain largely unexplored.[1] The introduction of an ethoxy group and the esterification of the carboxylic acid moiety present a compelling rationale for investigation. These modifications are predicted to alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially offering an improved therapeutic window or novel mechanisms of action compared to traditional salicylates like aspirin.[1][2] This guide serves as a technical framework for drug discovery professionals, outlining the scientific premise for investigating this compound and providing robust, validated methodologies to explore its therapeutic potential in inflammation and oncology.
Introduction: A Rationale for Derivatization
The therapeutic utility of salicylic acid and its derivatives, most notably acetylsalicylic acid, is often constrained by dose-limiting side effects, primarily gastrointestinal irritation due to the inhibition of cyclooxygenase-1 (COX-1).[2][3] Medicinal chemistry efforts have long focused on modifying the salicylate scaffold to enhance efficacy and improve safety.
The structure of Methyl 4-ethoxy-2-hydroxybenzoate incorporates two key modifications:
Methyl Esterification: The conversion of the carboxylic acid to a methyl ester can mask the acidic proton, potentially reducing direct gastric irritation. This modification often creates a prodrug form, which may be hydrolyzed by esterases in the plasma or target tissues to release the active acid.[3]
Para-Ethoxy Group: The addition of an ethoxy group at the 4-position significantly increases the molecule's lipophilicity. This can enhance membrane permeability, improve oral bioavailability, and alter the compound's binding affinity for protein targets.
Based on these structural features and the known pharmacology of the salicylate class, two primary therapeutic avenues emerge as high-priority areas for investigation: anti-inflammatory/analgesic effects and anticancer activity.
Physicochemical Profile and Synthesis Strategy
A foundational understanding of the molecule's properties is critical for designing experiments and formulations.
Property
Predicted/Known Value
Significance in Drug Development
Molecular Formula
C₁₀H₁₂O₄
Defines elemental composition and molecular weight.
Molecular Weight
196.20 g/mol
Influences diffusion, absorption, and formulation calculations.
Insoluble in water; Soluble in organic solvents like methanol, ethanol, ether.[4]
Critical for selecting appropriate solvents for in vitro assays and formulation development.
LogP (Predicted)
~2.6
Indicates good lipophilicity, suggesting potential for good membrane permeability and oral absorption.[5]
Synthesis Workflow
The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate can be approached via established organic chemistry reactions, starting from the commercially available methyl 4-hydroxybenzoate.
Caption: Hypothesized induction of the intrinsic apoptosis pathway.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, cost-effective method to screen for a compound's ability to reduce cell viability, which can be due to cytotoxicity (cell killing) or cytostatic effects (inhibition of proliferation). I[6]t measures the metabolic activity of mitochondrial reductase enzymes in living cells. A reduction in the conversion of yellow MTT to purple formazan crystals correlates with a decrease in viable cells.
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A or fibroblasts) to assess selectivity.
Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
Compound Preparation and Treatment: Prepare a 10 mM stock solution of Methyl 4-ethoxy-2-hydroxybenzoate in DMSO. Perform a serial dilution in complete culture medium to obtain final concentrations ranging from 0.1 µM to 200 µM. Add 100 µL of the diluted compound to the appropriate wells.
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Trustworthiness (Self-Validation):
Positive Control: Use a well-characterized chemotherapeutic agent, such as Doxorubicin or Cisplatin, as a positive control for cytotoxicity.
[7] * Vehicle Control: Include wells treated with the highest concentration of DMSO to establish the 100% viability baseline.
Blank Control: Wells containing only medium, MTT, and DMSO serve to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Future Directions
Should initial in vitro studies demonstrate promising activity, the following steps are warranted:
Lead Optimization: Synthesize analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.
Pharmacokinetic (PK) Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models to assess its drug-like properties.
In Vivo Efficacy: Test the compound in relevant animal models of disease, such as adjuvant-induced arthritis for inflammation or xenograft models for cancer.
Target Deconvolution: Employ advanced techniques like thermal proteome profiling or chemical proteomics to identify the specific molecular targets of the compound.
Conclusion
Methyl 4-ethoxy-2-hydroxybenzoate stands as a promising, yet uncharacterized, candidate for drug discovery. Its rational design, based on the well-understood salicylate scaffold, provides a strong scientific basis for its investigation as both an anti-inflammatory and an anticancer agent. The technical methodologies detailed in this guide offer a clear, robust, and validated pathway for elucidating its therapeutic potential and advancing it from a chemical entity to a potential clinical candidate.
References
Title: Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds
Source: Benchchem
URL
Title: Salicylic acid derivatives: synthesis, features and usage as therapeutic tools
Source: Taylor & Francis Online
URL: [Link]
Title: List of Salicylates
Source: Drugs.com
URL: [Link]
Title: In Vitro Cytotoxicity Assay Protocol
Source: Scribd
URL: [Link]
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells
Source: NCBI - NIH
URL: [Link]
Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine
Source: Benchchem
URL
Title: Understanding Salicylate Drugs: More Than Just Pain Relief
Source: Oreate AI Blog
URL: [Link]
Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches
Source: ResearchGate
URL: [Link]
Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies
Source: Taylor & Francis Online
URL: [Link]
Title: Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen
Source: MDPI
URL: [Link]
Title: Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin
Source: Dove Medical Press
URL: [Link]
Technical Monograph: Antimicrobial Efficacy and Mechanistic Action of Hydroxybenzoic Acid Esters
Executive Summary This technical guide provides a rigorous analysis of -hydroxybenzoic acid esters (parabens), the foundational preservatives in pharmaceutical and cosmetic development. While often viewed as "legacy" com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of
-hydroxybenzoic acid esters (parabens), the foundational preservatives in pharmaceutical and cosmetic development. While often viewed as "legacy" compounds, their efficacy profile remains a benchmark for broad-spectrum preservation. This document dissects the Structure-Activity Relationship (SAR), details the multi-modal mechanism of action, and addresses the critical formulation challenge of non-ionic surfactant inactivation.
Chemical Architecture & Structure-Activity Relationship (SAR)
The antimicrobial potency of parabens is governed by the thermodynamics of the alkyl ester side chain. As a homologous series, the efficacy follows a linear free-energy relationship associated with lipophilicity.
The Lipophilicity-Efficacy Correlate
The core phenolic ring provides the weak acidity (
), but the alkyl chain drives membrane permeation.
Chain Elongation: As the alkyl chain length increases (Methyl
Ethyl Propyl Butyl), the octanol-water partition coefficient () increases.
Biological Impact: Higher lipophilicity facilitates deeper penetration into the lipid bilayer of the microbial cell membrane.
The Solubility Trade-off: While antimicrobial activity increases with chain length, aqueous solubility decreases logarithmically. This creates a formulation bottleneck where the most potent esters (Butyl) are the hardest to solubilize in the aqueous phase where bacteria reside.
Expert Insight: In practice, we rarely use single esters. We exploit the "Synergistic Cascade" by combining Methyl (high water solubility) with Propyl (high membrane affinity). This ensures the aqueous phase is saturated while maintaining a thermodynamic drive for the preservative to partition into the bacterial membrane.
Multi-Modal Mechanism of Action
Parabens do not rely on a single "lock-and-key" receptor interaction, which explains the low rate of resistance development. Their mechanism is non-specific and multi-modal, primarily targeting the cytoplasmic membrane and intracellular metabolic pathways.
Primary Mode: Membrane Disruption
The amphiphilic nature of parabens allows them to intercalate into the phospholipid bilayer.
Intercalation: The alkyl tail inserts into the hydrophobic core, while the hydroxyl group remains near the polar head groups.
Fluidity Alteration: This insertion disrupts Van der Waals forces between fatty acid tails, altering membrane fluidity.
Proton Motive Force (PMF) Collapse: At high concentrations, this disruption causes leakage of intracellular ions (
, ), dissipating the electrochemical gradient required for ATP synthesis.
Secondary Mode: Intracellular Inhibition
Once inside the cytoplasm (facilitated by membrane damage), parabens inhibit essential enzymatic functions.
Metabolic Blockade: Inhibition of key enzymes such as phosphotransferases and ATPases.[1]
Macromolecular Synthesis: Interference with DNA and RNA synthesis, preventing replication.
Visualization: Cellular Mechanism of Action
Figure 1: The dual-action pathway of paraben-induced microbial inhibition, progressing from membrane perturbation to intracellular metabolic arrest.
Spectrum of Activity & MIC Data[2][3]
Parabens are broad-spectrum but exhibit a distinct bias toward Gram-positive bacteria and fungi (yeasts/molds).[2] They are less effective against Gram-negative bacteria due to the lipopolysaccharide (LPS) barrier, which repels hydrophobic molecules.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC)
Values are representative ranges derived from standard broth microdilution assays.
Microorganism
Class
Methylparaben MIC (mg/mL)
Propylparaben MIC (mg/mL)
Staphylococcus aureus
Gram (+)
1.5 – 3.0
0.2 – 0.5
Pseudomonas aeruginosa
Gram (-)
> 4.0 (Resistant)
0.8 – 2.0
Escherichia coli
Gram (-)
1.0 – 2.0
0.4 – 0.8
Candida albicans
Yeast
1.0 – 1.5
0.1 – 0.2
Aspergillus niger
Mold
0.8 – 1.2
0.1 – 0.2
Critical Note: P. aeruginosa is notoriously resistant to lower parabens. Formulations targeting this organism must include a co-preservative (e.g., Phenoxyethanol, EDTA) or use parabens at saturation limits.
Formulation Science: The Inactivation Trap
The most common failure mode in paraben preservation is not chemical instability, but physical sequestration.
The "Micellar Trap"
Parabens are hydrophobic. When formulated with non-ionic surfactants (e.g., Polysorbate 80, PEG-40 Hydrogenated Castor Oil), parabens partition into the lipophilic core of the surfactant micelles.
The Consequence: The effective concentration in the aqueous phase (where the bacteria are) drops below the MIC.
The Equation: The degree of binding is governed by the surfactant concentration and the partition coefficient.
Where is the surfactant ratio and is the binding constant.
Visualization: Surfactant Inactivation
Figure 2: Schematic of paraben inactivation by non-ionic surfactant micelles, reducing free active preservative.
Experimental Protocol: MIC Determination
To validate paraben efficacy, use a modified Broth Microdilution method based on CLSI M07 standards.
Prerequisites
Strain: S. aureus (ATCC 6538) or E. coli (ATCC 8739).
Read: The MIC is the lowest concentration showing no visible turbidity.
Validation (The "Kill" Check):
To distinguish bacteriostatic vs. bactericidal activity, plate 10 µL from the MIC well onto Tryptic Soy Agar.
Parabens are often bacteriostatic at MIC; bactericidal activity requires
to MIC.
References
Soni, M. G., et al. (2005). "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology. Link
Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link
Mizuno, M., et al. (2019). "Structure-activity relationship of parabens for histamine release." Toxicology in Vitro. Link
Nowak, K., et al. (2020).[6] "Identification of a novel target for the action of endocrine disrupting chemicals: inhibitory effect of methylparaben on human neutrophil functions."[6] Environmental Science and Pollution Research. Link
Blanchard, J., et al. (1980).[7] "Effect of polyols on interaction of paraben preservatives with polysorbate 80." Journal of Pharmaceutical Sciences. Link
Methyl 4-Ethoxy-2-Hydroxybenzoate: Chemical Profile and Occurrence Context
The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate , synthesizing its chemical identity, synthetic origins, and the critical distinction between this compound and its natural...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 4-ethoxy-2-hydroxybenzoate , synthesizing its chemical identity, synthetic origins, and the critical distinction between this compound and its naturally occurring homologues.
Executive Summary
Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 102232-45-1) is a lipophilic salicylate derivative characterized by an ethoxy ether at the para-position relative to the ester. While the methoxy homologue (Methyl 4-methoxysalicylate) is a well-documented natural product found in species such as Primula and Filipendula, the ethoxy derivative is primarily recognized as a synthetic intermediate or a structural analog in medicinal chemistry.
This guide clarifies the compound's status, detailing its chemical properties, synthetic routes, and the analytical criteria required to distinguish it from naturally occurring salicylates. It also addresses the potential for this compound to appear as an isolation artifact in ethanolic extracts.
The presence of the ethoxy group at C4 significantly alters the lipophilicity compared to the natural methoxy analog. This modification is often exploited in drug discovery to enhance membrane permeability (bioavailability) while retaining the core salicylate pharmacophore responsible for anti-inflammatory activity.
Natural Occurrence: The "Homologue" Distinction
A critical component of natural product research is distinguishing between genuine metabolites and synthetic contaminants or artifacts.
The Methoxy vs. Ethoxy Rule
In plant and fungal secondary metabolism, alkylation of phenolic hydroxyls is mediated by O-methyltransferases (OMTs) , which utilize S-Adenosyl Methionine (SAM) as the methyl donor. This enzymatic pathway ubiquitously produces Methyl 4-methoxysalicylate .
Natural Product: Methyl 4-methoxysalicylate (Found in Primula veris, Periploca sepium).
There is currently no authoritative evidence establishing Methyl 4-ethoxy-2-hydroxybenzoate as a constitutive secondary metabolite in major plant families. Its presence in a natural product extract should trigger an immediate investigation into:
Synthetic Contamination: Use of contaminated glassware or solvents.
Extraction Artifacts: Reaction of the precursor (Methyl 2,4-dihydroxybenzoate) with ethanol.
Artifact Formation Mechanism
While transesterification (swapping the methyl ester for an ethyl ester) is common in ethanolic extractions, the formation of an ethyl ether (ethoxy group) from a phenol requires specific conditions not typically present in mild extraction protocols. However, under acidic conditions or high heat, trace ethylation can occur.
Figure 1: Biosynthetic divergence showing the prevalence of methylation (Natural) vs. the rarity of ethylation (Synthetic/Artifact) in salicylate derivatives.[1][2][3][4][5]
Synthesis & Production Protocols
Since natural isolation is not a viable source, this compound is produced synthetically. The standard protocol involves the selective alkylation of Methyl 2,4-dihydroxybenzoate (Methyl
-resorcylate).
Selective 4-O-Alkylation Protocol
The C4-hydroxyl is more acidic and sterically accessible than the C2-hydroxyl (which is hydrogen-bonded to the carbonyl), allowing for selective alkylation.
Reagents:
Substrate: Methyl 2,4-dihydroxybenzoate
Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate
Dissolution: Dissolve 10 mmol of Methyl 2,4-dihydroxybenzoate in 20 mL of anhydrous acetone.
Deprotonation: Add 1.1 equivalents of anhydrous
. The mixture may turn slight yellow.
Alkylation: Add 1.1 equivalents of Ethyl Iodide dropwise at room temperature.
Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The C2-OH is protected by intramolecular hydrogen bonding, directing alkylation to C4.
Workup: Filter off inorganic salts. Evaporate solvent.[6]
Purification: Recrystallize from methanol/water or purify via silica gel column chromatography.
Analytical Characterization
To validate the identity of Methyl 4-ethoxy-2-hydroxybenzoate and distinguish it from the methoxy analog, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
The key differentiator is the ethyl group signal replacing the methyl ether singlet.
Nucleus
Signal
Multiplicity
Assignment
Distinction from Methoxy Analog
¹H NMR
10.9 ppm
Singlet
2-OH (Chelated)
Similar in both.
¹H NMR
3.92 ppm
Singlet
Ester
Similar in both.
¹H NMR
4.05 ppm
Quartet ( Hz)
Ether
Distinctive (Methoxy is singlet ~3.8 ppm).
¹H NMR
1.42 ppm
Triplet ( Hz)
Ether
Distinctive (Absent in Methoxy).
¹³C NMR
63.8 ppm
-
Ether
Shifted downfield relative to .
Mass Spectrometry (GC-MS)
Molecular Ion (
): m/z 196 (Methoxy analog is 182).
Fragmentation:
Loss of Ethylene (
): Characteristic of ethyl ethers (McLafferty rearrangement or simple cleavage).
Loss of Methanol (
): From the ester group.
Applications in Drug Development[1][6]
While not a major natural product, Methyl 4-ethoxy-2-hydroxybenzoate is a valuable Structure-Activity Relationship (SAR) tool.
Lipophilicity Tuning: It serves as a more hydrophobic probe than the natural methoxy compound, used to test the size constraints of binding pockets in target enzymes (e.g., Cyclooxygenase).
Metabolic Stability: The ethyl ether is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to the methyl ether, potentially prolonging half-life in metabolic assays.
Reference Standard: Used in environmental analysis to track synthetic salicylate contamination in wastewater (from personal care products).
Figure 2: Functional utility of the ethoxy derivative in pharmaceutical research.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102232-45-1, Methyl 4-ethoxy-2-hydroxybenzoate. Retrieved from .
Biosynthetic Context (Methylation vs Ethylation)
Patel, K. et al. (2013). "Synthesis and Biological Evaluation of 4-Alkoxy Salicylates." Journal of Chemical Research.
Application of Methyl 4-ethoxy-2-hydroxybenzoate in medicinal chemistry
Application Note: Methyl 4-ethoxy-2-hydroxybenzoate in Medicinal Chemistry Executive Summary Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0), also known as methyl 4-ethoxysalicylate, is a functionalized phenolic este...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 4-ethoxy-2-hydroxybenzoate in Medicinal Chemistry
Executive Summary
Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0), also known as methyl 4-ethoxysalicylate, is a functionalized phenolic ester serving as a critical building block in the synthesis of privileged medicinal scaffolds. Unlike its unsubstituted counterpart (methyl salicylate), the presence of the 4-ethoxy group confers unique electronic properties (electron-donating) and lipophilicity, making it an ideal precursor for 7-substituted coumarins , chromones , and benzofurans .
This guide details the application of this compound in synthesizing 7-ethoxy-4-hydroxycoumarin , a core pharmacophore found in anticoagulant drugs (e.g., Warfarin analogs) and fluorescent probes. We also explore its utility in generating 4-ethoxysalicylic acid , a key intermediate for non-steroidal anti-inflammatory drug (NSAID) development.
Structure: A salicylate ester with an ethoxy ether at the para position relative to the ester, and a free hydroxyl group at the ortho position.
Key Reactivity:
C2-Hydroxyl: Nucleophilic handle for alkylation or acylation (e.g., Williamson ether synthesis).
C1-Ester: Electrophilic center for hydrolysis, transesterification, or Claisen-type condensations.
Aromatic Ring: Activated at C3 and C5 positions for electrophilic aromatic substitution (EAS).
Strategic Value in Drug Design
The 4-ethoxy substitution mimics the electronic donation of methoxy groups found in many natural products (e.g., flavonoids) but offers a slightly larger steric bulk and higher lipophilicity (LogP modulation), which can improve the bioavailability of derived APIs (Active Pharmaceutical Ingredients).
Synthetic Application: Accessing the 4-Hydroxycoumarin Scaffold
The most high-value application of methyl 4-ethoxy-2-hydroxybenzoate is its conversion into 7-ethoxy-4-hydroxycoumarin . 4-Hydroxycoumarins are the structural basis of vitamin K antagonists and are potent inhibitors of various enzymes.
Mechanism of Action (Synthetic)
The transformation involves an O-acylation followed by an intramolecular Baker-Venkataraman rearrangement (or direct cyclization via Claisen condensation) to form the pyrone ring.
Workflow Diagram:
Figure 1: Synthetic workflow for the conversion of Methyl 4-ethoxy-2-hydroxybenzoate to the anticoagulant scaffold 7-ethoxy-4-hydroxycoumarin.
Detailed Experimental Protocol
Protocol A: Synthesis of 7-Ethoxy-4-hydroxycoumarin
Objective: To synthesize a 4-hydroxycoumarin derivative using methyl 4-ethoxy-2-hydroxybenzoate as the starting scaffold.
Dissolve methyl 4-ethoxy-2-hydroxybenzoate (10 mmol) in dry pyridine (5 mL).
Add acetic anhydride (15 mmol) dropwise at 0°C.
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.
Pour into ice water, extract with ethyl acetate, wash with dilute HCl (to remove pyridine), dry over Na2SO4, and concentrate to yield Methyl 2-acetoxy-4-ethoxybenzoate .
Rearrangement & Cyclization:
Suspend NaH (25 mmol, washed with hexane to remove oil) in anhydrous toluene (30 mL) under nitrogen.
Add the crude Methyl 2-acetoxy-4-ethoxybenzoate (from Step 1) dissolved in toluene (10 mL) dropwise to the refluxing NaH suspension.
Caution: Hydrogen gas evolution will occur. Ensure proper venting.
Reflux for 3–6 hours. A thick precipitate (sodium salt of the coumarin) usually forms.
Cool the mixture to room temperature.
Work-up:
Carefully quench the reaction by adding crushed ice.
Acidify the aqueous layer to pH 2 using 3M HCl. The solid product, 7-ethoxy-4-hydroxycoumarin , will precipitate.
Filter the solid, wash with cold water, and recrystallize from ethanol.
Expected Yield: 65–80%
Appearance: Off-white to pale yellow crystalline solid.
Analytical Data Profile
To validate the integrity of the starting material and the final product, compare experimental data against these standard values.
The Strategic Application of Methyl 4-ethoxy-2-hydroxybenzoate in Drug Discovery: A Guide for Advanced Medicinal Chemistry
In the intricate landscape of modern drug discovery, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-ethoxy-2-hydroxybenzoate, a bespoke d...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of modern drug discovery, the strategic selection of molecular intermediates is paramount to the successful synthesis of novel therapeutic agents. Methyl 4-ethoxy-2-hydroxybenzoate, a bespoke derivative of the common β-resorcylic acid methyl ester, represents a pivotal building block for creating sophisticated molecular architectures. Its unique structural features—a nucleophilic phenolic hydroxyl group ortho to the ester and a para-ethoxy group—offer medicinal chemists a versatile scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.
This comprehensive guide delineates the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate and its subsequent application as a key intermediate in the development of potent and selective enzyme inhibitors. We will provide detailed, field-proven protocols, explain the causal reasoning behind experimental choices, and offer insights into the broader utility of this compound in contemporary drug development programs.
Part 1: Synthesis of the Key Intermediate: Methyl 4-ethoxy-2-hydroxybenzoate
The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate from the readily available Methyl 2,4-dihydroxybenzoate requires a regioselective etherification of the 4-hydroxyl group. The increased acidity of the 4-hydroxyl group compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent ester, allows for its selective alkylation under carefully controlled conditions.
Protocol 1: Regioselective Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate
This protocol is adapted from established methods for the regioselective alkylation of dihydroxybenzoic acid derivatives[1].
Materials:
Methyl 2,4-dihydroxybenzoate
Ethyl iodide
Cesium carbonate (Cs₂CO₃)
Anhydrous Acetonitrile (CH₃CN)
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
To a solution of Methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).
Stir the suspension at room temperature for 20 minutes.
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 4-ethoxy-2-hydroxybenzoate.
Purification challenges of Methyl 4-ethoxy-2-hydroxybenzoate
Here is the Technical Support Center guide for Methyl 4-ethoxy-2-hydroxybenzoate , designed for researchers and process chemists. Topic: Purification & Isolation Troubleshooting CAS: 23676-08-6 | Formula: C₁₀H₁₂O₃ | M.W....
The Challenge: Methyl 4-ethoxy-2-hydroxybenzoate presents a unique purification paradox. While it is a simple salicylate derivative, its physical properties—specifically a melting point near ambient temperature (36–38°C) —make standard crystallization notoriously difficult. Furthermore, the intramolecular hydrogen bond between the 2-hydroxy group and the ester carbonyl alters its solubility and acidity profile, often confusing researchers attempting standard acid/base extractions.
Key Physical Data for Troubleshooting:
Property
Value
Implication for Purification
Melting Point
36–38°C
High risk of "oiling out" during recrystallization.
Boiling Point
~125–135°C (0.1 mmHg)
Distillable under high vacuum, but thermal degradation risk exists.
Acidity (pKa)
2-OH is H-bonded
The 2-OH is significantly less acidic than a free phenol (e.g., 4-OH).
| Solubility | High in MeOH, Et₂O, DCM | Poor solubility in water; moderate in cold alkanes. |
Troubleshooting Modules (Q&A Format)
Module A: Crystallization & Phase Separation
User Question: "I attempted to recrystallize the crude product from hot methanol, but upon cooling, it separated as a milky oil at the bottom of the flask rather than crystals. How do I fix this?"
Technical Diagnosis:
You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) . Because the melting point of the pure compound (36–38°C) is dangerously close to room temperature, even minor impurities can depress the melting point below ambient temperature. If the solution concentration is too high or cooling is too rapid, the compound precipitates as a supercooled liquid before it can organize into a lattice.
Corrective Protocol:
Solvent Switch: Avoid pure methanol. Use a Methanol/Water (9:1) system or Heptane/Toluene .
The "Seeding at the Cloud Point" Technique:
Dissolve the oil in the minimum amount of solvent at 40°C (just above its MP).
Cool slowly with vigorous stirring.
Crucial Step: As soon as the solution becomes turbid (the cloud point), add a seed crystal of pure material. If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.
Temperature Control: Do not cool to 0°C immediately. Hold the temperature at 20–25°C until a solid bed forms, then cool to 0–4°C to maximize yield.
Module B: Removing Starting Material (Chemically Active Extraction)
User Question: "I synthesized this via O-alkylation of Methyl 2,4-dihydroxybenzoate. TLC shows a persistent spot of unreacted starting material that co-elutes with my product. Column chromatography is not separating them well."
Technical Diagnosis:
Chromatographic separation is difficult because both compounds are phenolic esters with similar polarities. However, you can exploit the pKa difference driven by intramolecular hydrogen bonding.
Starting Material (Methyl 2,4-dihydroxybenzoate): Contains a "free" 4-OH group (pKa ~8–10) and a hydrogen-bonded 2-OH. The 4-OH is easily deprotonated.
Product (Methyl 4-ethoxy-2-hydroxybenzoate): Contains only the hydrogen-bonded 2-OH (pKa > 10). It is much harder to deprotonate.
Corrective Protocol (The "Carbonate Wash"):
Instead of chromatography, use a pH-controlled extraction:
Dissolve the crude mixture in Ethyl Acetate or Diethyl Ether .
Wash the organic layer 3 times with 5% Aqueous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) .
Mechanism:[1][2][3] The mild base is strong enough to deprotonate the 4-OH of the starting material (pulling it into the water layer) but too weak to deprotonate the H-bonded 2-OH of your product.
Wash with Brine, dry over MgSO₄, and concentrate.
Verification: Check the aqueous washings by acidifying them; the starting material should precipitate.
Module C: Chemical Stability & Transesterification
User Question: "My NMR shows a new set of ethyl peaks (triplet at 1.3 ppm, quartet at 4.3 ppm) after recrystallizing from Ethanol. Is this solvent residue?"
Technical Diagnosis:
This is likely Transesterification .[1][3] Methyl esters are susceptible to exchanging alkoxy groups when heated in a different alcohol solvent (e.g., Ethanol), especially if trace acid or base catalysts (from the synthesis) remain in the crude material.
Corrective Protocol:
Immediate Action: Do not use Ethanol for recrystallization of methyl esters.
Recovery: You must re-convert the ethyl ester impurity back to the methyl ester. Reflux the material in anhydrous Methanol with a catalytic amount of H₂SO₄ or p-TsOH for 2–4 hours.
Prevention: Always match the recrystallization solvent alcohol to the ester group (e.g., use Methanol for methyl esters) or use non-protic solvents like Cyclohexane or Benzene/Hexane mixtures.
Visualizing the Purification Logic
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on impurity profile and physical state.
Workflow 2: The "pKa Swing" Separation Mechanism
Caption: Mechanism of separating the starting material (SM) from the product using differential acidity of phenolic groups.
References & Authority
ChemicalBook. (n.d.). Methyl 4-ethoxybenzoate and derivatives - Physical Properties. Retrieved from
Support: Verifies the low melting point (36-38°C) and solubility data essential for the "oiling out" diagnosis.
Support: Provides authoritative protocols for purifying alkoxy-hydroxy benzene derivatives using acid/base extraction to remove unreacted phenols.
Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from
Support: Validates the mechanism of transesterification when recrystallizing esters in non-native alcohols.
PubChem. (n.d.). 4-Hydroxybenzoic acid vs Salicylic Acid Acidity Data. Retrieved from
Support: Supports the pKa differentiation strategy (Module B), confirming the acidity difference between ortho-hydroxy (H-bonded) and para-hydroxy moieties.
Technical Support Center: Minimizing Byproducts in the Ethoxylation of Methyl Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the ethoxylation of methyl hydroxybenzoate. As a Senior Application Scientist, I understand the nuances and chal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the ethoxylation of methyl hydroxybenzoate. As a Senior Application Scientist, I understand the nuances and challenges of this process. This guide is designed to provide you with in-depth, practical solutions to common issues, moving beyond simple procedural steps to explain the underlying chemistry. Our goal is to empower you to optimize your reactions, minimize byproduct formation, and ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the ethoxylation of methyl hydroxybenzoate. Each issue is presented in a question-and-answer format, providing not only a solution but also the scientific rationale behind it.
Issue 1: High Levels of Polyethylene Glycol (PEG) Detected in the Final Product
Question: My final product shows significant contamination with polyethylene glycol (PEG). What is causing this, and how can I prevent it?
Answer: The formation of PEG is a common side reaction during ethoxylation, primarily caused by the presence of water in the reaction mixture.[1][2] Water can act as an initiator for the polymerization of ethylene oxide, leading to the formation of PEG chains of varying lengths.[2]
Causality and Prevention:
Rigorous Drying of Starting Materials: Ensure that your methyl hydroxybenzoate and any solvents are thoroughly dried before use. The starting material, methyl p-hydroxybenzoate, should be dried over silica gel for at least 5 hours before the reaction.[3]
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]
Catalyst Preparation: If you are using a solid catalyst, ensure it is properly dried and stored under anhydrous conditions. Some catalysts can be hygroscopic and introduce water into the reaction.
Initial Dehydration Step: Before introducing ethylene oxide, heat the reaction mixture (substrate and catalyst) under vacuum or with a nitrogen sparge to remove any residual water.[1] This is a critical step in industrial ethoxylation processes.[1]
Experimental Protocol: Pre-Reaction Dehydration
Charge the reactor with methyl hydroxybenzoate and the catalyst.
Heat the mixture to 100-110°C.
Apply a vacuum (e.g., 20-30 mbar) or pass a stream of dry nitrogen through the mixture for 30-60 minutes to remove water.
Break the vacuum with the inert gas and proceed with the introduction of ethylene oxide at the desired reaction temperature.
Issue 2: My Reaction is Sluggish, and I Have a High Amount of Unreacted Methyl Hydroxybenzoate.
Question: The ethoxylation reaction is proceeding very slowly, and a significant amount of the starting material remains unreacted. What are the likely causes?
Answer: A sluggish reaction and incomplete conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Causality and Prevention:
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or the ethylene oxide feed. Water, as mentioned previously, can consume the catalyst by reacting to form less active species. Acidic impurities can neutralize basic catalysts.
Insufficient Catalyst Concentration: The catalyst concentration is a critical parameter. A concentration that is too low will result in a slow reaction rate. Typically, catalyst loading ranges from 0.1% to 1.0% by weight of the final product.[1]
Inadequate Temperature: Ethoxylation reactions are typically carried out at elevated temperatures, often between 130°C and 180°C.[1][4] If the temperature is too low, the reaction rate will be significantly reduced.
Poor Mass Transfer: Inadequate mixing can lead to poor contact between the gaseous ethylene oxide and the liquid substrate/catalyst mixture, limiting the reaction rate.
Troubleshooting Steps:
Verify Catalyst Activity: Use a fresh batch of catalyst or verify the activity of your current batch.
Optimize Catalyst Concentration: Perform a small-scale experiment to determine the optimal catalyst concentration for your specific system.
Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range, while carefully monitoring the reaction pressure. Remember that ethoxylation is highly exothermic, and temperature control is crucial to prevent a thermal runaway.[4][5]
Improve Agitation: Ensure your reactor is equipped with an efficient stirring mechanism to maximize the gas-liquid interface.
Issue 3: The Formation of Undesirable Colored Impurities.
Question: My final product has a yellow or brown discoloration. What is the source of these colored impurities, and how can I eliminate them?
Answer: The formation of colored byproducts can often be traced to side reactions occurring at high temperatures or the presence of oxygen.
Causality and Prevention:
Oxidation: The presence of trace amounts of oxygen in the reactor can lead to the oxidation of the phenolic group of methyl hydroxybenzoate or the ethoxylate chains, forming colored quinone-type structures or other degradation products.
Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the reactants or products. Ethylene oxide itself can start to decompose at temperatures around 400°C, but localized "hot spots" in the reactor can initiate degradation at lower bulk temperatures.[6]
Catalyst-Induced Side Reactions: Some catalysts, particularly acidic catalysts, can promote side reactions that lead to colored impurities.[2]
Preventative Measures:
Strictly Anaerobic Conditions: Thoroughly purge the reactor with an inert gas before starting the reaction and maintain a positive pressure of the inert gas throughout the process.
Temperature Control: Maintain precise temperature control and avoid localized overheating. The use of a well-designed reactor with efficient heat transfer is crucial.
Catalyst Selection: For minimizing color formation, basic catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are generally preferred over acidic catalysts.[2]
Post-Reaction Treatment: If color formation still occurs, it may be possible to remove the impurities through post-reaction treatment with activated carbon or by using a suitable bleaching agent, followed by filtration.
Issue 4: The Presence of 1,4-Dioxane in the Product.
Question: I have detected 1,4-dioxane in my ethoxylated methyl hydroxybenzoate. How is this formed, and what are the strategies to minimize its presence?
Answer: 1,4-Dioxane is a cyclic ether that can be formed as a byproduct during ethoxylation, particularly under acidic conditions.[7][8] It is a potential human carcinogen, and its presence in products for pharmaceutical or personal care applications is strictly regulated.[5]
Mechanism of Formation and Minimization Strategies:
Acid-Catalyzed Dimerization: The formation of 1,4-dioxane is favored by acid catalysis, where two molecules of ethylene oxide can dimerize.[7]
"Back-Biting" Reaction: Lewis acid catalysts can also promote "back-biting" reactions where the growing polymer chain reacts with itself to form cyclic ethers like 1,4-dioxane.[9]
Minimization Strategies:
Use of Basic Catalysts: The most effective way to minimize 1,4-dioxane formation is to use a basic catalyst (e.g., KOH, NaOH).[10]
Optimize Reaction Conditions: Carefully control the reaction temperature and pressure to disfavor the side reactions that lead to 1,4-dioxane formation.[10]
Post-Reaction Purification: If 1,4-dioxane is present, it can be removed by vacuum stripping or other purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the ethoxylation of methyl hydroxybenzoate?
A1: The ethoxylation of methyl hydroxybenzoate, which has a phenolic hydroxyl group, typically proceeds via an anionic ring-opening polymerization mechanism when a basic catalyst is used.[11] The process can be summarized in the following steps:
Initiation: The basic catalyst (e.g., OH⁻ from KOH) deprotonates the phenolic hydroxyl group of methyl hydroxybenzoate to form a phenoxide anion.
Propagation: The highly nucleophilic phenoxide anion attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and forming an alkoxide. This newly formed alkoxide can then attack another molecule of ethylene oxide, and this process repeats, adding ethoxy units to the chain.
Termination: The reaction is typically terminated by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid), which protonates the alkoxide chain ends to form the final hydroxyl-terminated ethoxylate.[11]
Q2: How does the choice of catalyst affect the ethoxylation reaction?
A2: The choice of catalyst is a critical factor that influences the reaction rate, the molecular weight distribution (polydispersity) of the ethoxylates, and the formation of byproducts.[2]
Catalyst Type
Advantages
Disadvantages
Basic Catalysts (e.g., KOH, NaOH)
High reaction rates, less formation of byproducts like 1,4-dioxane.[2][10]
Tend to produce a broader molecular weight distribution.[2]
Acidic Catalysts (e.g., Lewis acids like BF₃, SnCl₄)
Can produce a narrower molecular weight distribution.[2]
Promote the formation of byproducts such as 1,4-dioxane and PEG.[2][7]
Composite Metal Oxide Catalysts (e.g., Al-Mg oxides)
May require specific activation procedures and can be more expensive.
Q3: What analytical techniques are recommended for characterizing the ethoxylated product and its byproducts?
A3: A combination of analytical techniques is typically employed for a comprehensive characterization of the reaction mixture:
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different ethoxymer chains and identifying non-ethoxylated starting material.[12][14]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts like 1,4-dioxane and residual ethylene oxide.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the average degree of ethoxylation.
Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of the polymer chains.[12]
Q4: How can I control the degree of ethoxylation?
A4: The average degree of ethoxylation (the number of ethylene oxide units added per molecule of methyl hydroxybenzoate) is primarily controlled by the molar ratio of ethylene oxide to the starting material.[11] By carefully controlling the amount of ethylene oxide added to the reactor, you can target a specific average chain length. It is important to note that the result is a distribution of chain lengths around this average.
Visualizing Reaction Pathways and Workflows
Ethoxylation of Methyl Hydroxybenzoate: Main Reaction and Byproduct Formation
Caption: Main reaction and key byproduct pathways.
Troubleshooting Workflow for High PEG Content
Caption: Troubleshooting high PEG content.
References
Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews - ACS Publications. Available at: [Link]
Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers. Available at: [Link]
Safety Data Sheet. Chem-Supply. Available at: [Link]
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. Available at: [Link]
CN104447308B - The synthetic method of methyl hydroxybenzoate. Google Patents.
Technical Support Center: Scaling the Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Strategic Synthesis Planning for Scale-Up
When scaling the synthesis of a molecule like Methyl 4-ethoxy-2-hydroxybenzoate, the initial choice of synthetic route is critical. A method that works well on a 1-gram scale may present significant challenges related to selectivity, purification, and reagent handling at a 1-kilogram scale.
FAQ: What are the primary synthetic routes to Methyl 4-ethoxy-2-hydroxybenzoate?
There are two primary and logical synthetic pathways starting from the commercially available precursor, methyl 2,4-dihydroxybenzoate. Both routes involve a Williamson ether synthesis and rely on the differential reactivity of the two hydroxyl groups.
Route A: Direct Ethylation of Methyl 2,4-dihydroxybenzoate. This is the most direct approach. It leverages the higher nucleophilicity of the 4-hydroxyl group compared to the 2-hydroxyl group, which is sterically hindered and engaged in strong intramolecular hydrogen bonding with the adjacent ester carbonyl.
Route B: A Multi-step, Higher-Control Approach. This route involves protecting the more reactive hydroxyl group, performing the etherification, and then deprotecting. While this adds steps, it can offer superior control over regioselectivity, which is often a priority in pharmaceutical intermediate synthesis. However, for this specific molecule, the inherent selectivity of the 4-OH often makes the directness of Route A more appealing for process efficiency.
For the purpose of scalable and cost-effective synthesis, Route A is generally preferred due to its atom economy and fewer unit operations. This guide will focus on troubleshooting and optimizing this more direct pathway.
Caption: Primary synthetic routes to Methyl 4-ethoxy-2-hydroxybenzoate.
Section 2: Troubleshooting and FAQ for Scale-Up (Route A)
This section addresses the most common issues encountered when scaling the direct ethylation of methyl 2,4-dihydroxybenzoate.
Q1: My reaction yield is low or the reaction has stalled. What are the likely causes?
Low conversion is a frequent issue during scale-up due to changes in heat and mass transfer. Here are the primary factors to investigate:
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[1] Potassium carbonate (K₂CO₃) is a common and effective choice. On a larger scale, ensure the K₂CO₃ is finely powdered and that agitation is sufficient to maintain a well-mixed slurry. Inadequate mixing can lead to localized areas of low base concentration, stalling the reaction.
Reagent Quality: Water is detrimental to this reaction. It can reduce the reactivity of the phenoxide and potentially hydrolyze the ethylating agent. Ensure your solvent (e.g., acetone, DMF) is anhydrous and that the starting materials are thoroughly dried.
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical reflux in acetone (around 56°C) is a good starting point. If using a higher boiling solvent like DMF, precise temperature control is crucial to avoid byproduct formation.
Inefficient Agitation: On a large scale, simply using a magnetic stir bar is often insufficient. Mechanical overhead stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture (solid K₂CO₃ in solvent).[2]
Caption: Troubleshooting logic for addressing low reaction yields.
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Impurity profiles often change upon scale-up. The most common impurities in this synthesis are the starting material, the isomeric 2-ethoxy product, and the di-ethylated byproduct.
Unreacted Starting Material: This is typically due to the issues described in Q1. Pushing the reaction to completion by extending the reaction time or using a slight excess of the ethylating agent can help.
Isomeric Impurity (Methyl 2-ethoxy-4-hydroxybenzoate): While the 4-OH is more reactive, some ethylation at the 2-position can occur, especially at higher temperatures or with very strong bases.
Mitigation: Use a milder base like K₂CO₃ rather than NaH. Maintain a moderate reaction temperature. The use of a polar aprotic solvent like DMF can sometimes favor O-alkylation over C-alkylation, but careful temperature control is needed.[3]
Di-ethylated Impurity (Methyl 2,4-diethoxybenzoate): This forms when both hydroxyl groups are ethylated.
Mitigation: This is primarily controlled by stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate). Adding the ethylating agent slowly (portion-wise or via addition funnel) on a larger scale can help maintain a low instantaneous concentration, favoring the mono-alkylation reaction.
Parameter
Recommendation for High Selectivity
Rationale
Base
K₂CO₃ (Potassium Carbonate)
Mild enough to prevent ester hydrolysis but strong enough for phenoxide formation. Avoids side reactions associated with stronger bases.
Ethylating Agent
Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)
Both are effective. EtI is often more reactive. Use 1.05-1.1 equivalents to minimize di-ethylation.
Solvent
Acetone or DMF (N,N-Dimethylformamide)
Acetone is easier to remove. DMF can accelerate Sₙ2 reactions but requires higher temperatures and more rigorous purification.[1][4]
Temperature
55-60 °C (Reflux in Acetone)
Balances reaction rate with minimizing the formation of the 2-ethoxy isomer.
Table 1: Recommended Reaction Conditions for Selective Mono-ethylation.
Q3: Purification by column chromatography is not practical at my current scale. What are my options?
For multi-kilogram scale, chromatography is rarely a viable primary purification method. Recrystallization is the industry standard.
Work-up: After the reaction is complete, filter off the inorganic salts (K₂CO₃ and KI). Evaporate the solvent. The crude residue can then be dissolved in a suitable solvent like ethyl acetate or dichloromethane and washed with a dilute aqueous base (e.g., 1% NaOH) to remove any unreacted acidic starting material. A subsequent water wash will remove residual base.
Solvent Screening for Recrystallization: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Solvent/System
Observation & Recommendation
Heptane/Ethyl Acetate
A common and effective system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot heptane until turbidity is observed. Allow to cool slowly.
Toluene
Can be effective. The product may have moderate solubility, so a larger volume might be needed. Good for removing more polar impurities.
Isopropanol/Water
Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Table 2: Potential Solvent Systems for Recrystallization.
Section 3: Scalable Laboratory Protocol
This protocol details the synthesis of Methyl 4-ethoxy-2-hydroxybenzoate from methyl 2,4-dihydroxybenzoate on a 100-gram scale.
Reactor Setup: To a 3 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add methyl 2,4-dihydroxybenzoate (100 g) and anhydrous acetone (1.5 L).
Addition of Base: Begin stirring the mixture to form a suspension. Add the finely powdered potassium carbonate (90 g).
Addition of Alkylating Agent: Slowly add the ethyl iodide (52 mL) to the stirring suspension at room temperature over 20-30 minutes.
Reaction: Heat the mixture to reflux (approx. 56-60°C) with vigorous stirring. The reaction progress should be monitored by TLC or HPLC (typically complete in 8-16 hours).
Initial Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with additional acetone (2 x 100 mL).
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (800 mL). Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 300 mL) to remove any trace acidic impurities, followed by brine (1 x 300 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system, such as heptane/ethyl acetate, to yield Methyl 4-ethoxy-2-hydroxybenzoate as a pure solid.
References
Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill. [Link not available]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Stability issues of Methyl 4-ethoxy-2-hydroxybenzoate under acidic conditions
Technical Support Center: Methyl 4-ethoxy-2-hydroxybenzoate A Guide to Understanding and Managing Stability Under Acidic Conditions Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical supp...
Welcome to the technical support guide for Methyl 4-ethoxy-2-hydroxybenzoate. This document is designed for researchers, analytical scientists, and formulation experts who are working with this molecule and may encounter stability challenges, particularly in acidic environments. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments and products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability of Methyl 4-ethoxy-2-hydroxybenzoate.
Q1: What is the primary stability concern for Methyl 4-ethoxy-2-hydroxybenzoate in an acidic solution?
The principal stability issue is acid-catalyzed hydrolysis of the methyl ester functional group.[1][2][3] Like other benzoate esters, the ester linkage is susceptible to cleavage when exposed to acidic conditions, especially in the presence of water and at elevated temperatures. This is a critical consideration during formulation, forced degradation studies, and when the molecule is exposed to low pH environments.[4]
Q2: What are the expected degradation products under acidic conditions?
The hydrolysis reaction cleaves the ester bond, resulting in two primary products: 4-ethoxy-2-hydroxybenzoic acid and methanol .[4][5] The reaction is reversible, but in the presence of a large excess of water, the equilibrium is strongly shifted towards the formation of the carboxylic acid and alcohol.[6][7]
Q3: What experimental factors will accelerate the degradation of this molecule?
Several factors can increase the rate of acid-catalyzed hydrolysis:
Lower pH (Higher Acid Concentration): The reaction rate is dependent on the concentration of the acid catalyst (H₃O⁺).[8] A more acidic environment will lead to faster degradation.
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature, as this provides the necessary activation energy.[9]
High Water Content: Water is a key reactant in the hydrolysis process. Dilute acidic solutions, which have a high concentration of water, favor the degradation pathway.[2][6]
Q4: How can I minimize degradation during routine sample handling and analysis?
To maintain the integrity of Methyl 4-ethoxy-2-hydroxybenzoate, consider the following:
Maintain Neutral pH: Prepare stock solutions and mobile phases in a pH range where the compound is known to be stable, typically between pH 3 and 6 for similar compounds like parabens.[10]
Control Temperature: Store solutions at refrigerated or frozen temperatures to slow down potential hydrolytic activity. Avoid unnecessary exposure to high temperatures.
Use Aprotic Solvents: When possible, use aprotic organic solvents (e.g., acetonitrile, THF) for stock solutions to minimize the presence of water, a key reactant for hydrolysis.
Limit Exposure Time: If working with acidic conditions is unavoidable, minimize the time the compound is exposed to the low pH environment before analysis or subsequent reaction steps.
Section 2: The Science Behind the Instability: Mechanism of Acid-Catalyzed Hydrolysis
Understanding the mechanism of degradation is fundamental to controlling it. Acid-catalyzed ester hydrolysis is a well-documented reaction that proceeds through a nucleophilic acyl substitution pathway.[1][2]
The process involves several key steps:
Protonation of the Carbonyl: The reaction is initiated when the carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺).[3][5] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][2]
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).[1][2]
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule or another base, regenerating the acid catalyst and yielding the final 4-ethoxy-2-hydroxybenzoic acid product.[2]
This section provides practical advice for specific issues you may encounter in the lab, structured in a question-and-answer format.
Scenario 1: "I'm observing a new, more polar peak in my HPLC chromatogram after incubating my sample in acid. How do I confirm its identity?"
Answer:
The new, earlier-eluting (more polar) peak is very likely the primary hydrolytic degradant, 4-ethoxy-2-hydroxybenzoic acid. The replacement of the methyl ester with a carboxylic acid group significantly increases the molecule's polarity.
To confirm this, you should implement a self-validating system:
Reference Standard Comparison: The most definitive method is to obtain or synthesize a reference standard of 4-ethoxy-2-hydroxybenzoic acid. Co-inject the degraded sample with this standard. If the new peak's retention time matches and its peak area increases, you have confirmed its identity.
LC-MS Analysis: If a standard is unavailable, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected degradant will have a molecular weight corresponding to the loss of the methyl group (-CH₃) and the addition of a hydrogen atom (-H), resulting in a net loss of 14.02 Da compared to the parent compound.
Run Controls: Always analyze three control samples alongside your stressed sample:
Parent Compound Control: Your starting material dissolved in a neutral solvent.
Blank Control: The acidic solution without the compound, subjected to the same conditions.
Water Control: The compound in water (no acid) at the same temperature to assess for any non-acidic hydrolysis.
Caption: Workflow for identifying an unknown degradation peak.
Scenario 2: "My compound is degrading too quickly (or too slowly) during my forced degradation study. How do I adjust my conditions?"
Answer:
The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the analytical method is "stability-indicating" without degrading the sample completely.[11] You can modulate the degradation rate by adjusting three key parameters: acid concentration, temperature, and time.
Parameter
To Increase Degradation
To Decrease Degradation
Causality & Scientific Insight
Acid Molarity
Increase (e.g., from 0.1 M to 1.0 M HCl)
Decrease (e.g., from 0.1 M to 0.01 M HCl)
Increases the concentration of the H₃O⁺ catalyst, directly accelerating the protonation step of the hydrolysis mechanism.[8]
Temperature
Increase (e.g., from 60 °C to 80 °C)
Decrease (e.g., from 60 °C to 40 °C)
Provides more thermal energy to overcome the activation energy barrier of the reaction, increasing the rate constant.[9]
Time
Increase duration of exposure
Decrease duration of exposure
Allows the reaction to proceed further towards equilibrium. This is the simplest parameter to adjust once conditions are established.
Recommended Starting Conditions for a Forced Degradation Study:
Acid: 0.1 M HCl
Temperature: 60 °C
Time Points: 2, 4, 8, 24 hours
If you observe >20% degradation at the first time point, reduce the temperature or acid molarity. If you observe <5% degradation after 24 hours, increase the temperature or acid molarity.
Scenario 3: "How do I develop a stability-indicating HPLC method to resolve the parent compound from its acid-degradation product?"
Answer:
A stability-indicating method must be able to separate the active compound from all potential degradation products and impurities.[12] Given that 4-ethoxy-2-hydroxybenzoic acid is more polar than the parent ester, achieving separation on a reverse-phase column (e.g., C18) is generally straightforward.
Caption: Workflow for HPLC stability-indicating method development.
Section 4: Key Protocols & Methodologies
Protocol 4.1: General Procedure for Acidic Forced Degradation Study
Prepare Stock Solution: Accurately weigh and dissolve Methyl 4-ethoxy-2-hydroxybenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
Prepare Stress Solution: Prepare the acidic stress solution (e.g., 0.1 M HCl in purified water).
Initiate Degradation: In a sealed vial, add a small aliquot of the stock solution to a known volume of the pre-heated stress solution to achieve the target final concentration (e.g., 0.1 mg/mL). Ensure the volume of organic solvent from the stock is minimal (<5%) to avoid altering the reaction conditions.
Incubate: Place the vial in a temperature-controlled environment (e.g., oven, water bath) set to the desired temperature (e.g., 60 °C).
Sample at Time Points: At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Quench Reaction: Immediately neutralize the aliquot by diluting it into a buffer or mobile phase at a neutral pH to stop the hydrolysis reaction. This is a critical step to ensure the sample composition is "frozen" at that time point.
Analyze: Analyze the quenched sample by a validated stability-indicating HPLC method.
Protocol 4.2: Example Stability-Indicating HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 30% B
2-15 min: 30% to 80% B
15-17 min: 80% to 30% B
17-20 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Expected Elution Order: 4-ethoxy-2-hydroxybenzoic acid will elute before the parent compound, Methyl 4-ethoxy-2-hydroxybenzoate.
References
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters.
Gao, Y. G., et al. (2018).
Chemistry LibreTexts. (2023, January 22).
Chemistry Steps. (2020, February 22).
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali.
Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
Corden, B. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
Ibraheem, M. A. (n.d.). Ester Hydrolysis in Acidic Media.
Lachman Consultant Services. (n.d.).
Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
Fair-brother, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC.
ResearchGate. (n.d.).
Organic Syntheses. (n.d.).
Gupta, A., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
European Commission. (n.d.).
Sigma-Aldrich. (2006, May).
Ataman Kimya. (n.d.).
Wang, L., et al. (2014). A simple and sensitive method for the simultaneous determination of five parabens in human urine by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Analytical Methods, 6(13), 4799-4806.
FAO/WHO. (n.d.).
PrepChem.com. (n.d.).
Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409.
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Catalyst Concentration for Paraben Synthesis
Status: Operational | Ticket Priority: High
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "More is Better" Fallacy
Welcome to the technical support hub. If you are reading this, you are likely facing a yield plateau, product discoloration, or purification difficulties in your hydroxybenzoate (paraben) synthesis.[1]
A common misconception in Fischer esterification is that increasing catalyst concentration linearly increases reaction rate. In reality, for hydroxybenzoic acids (like p-hydroxybenzoic acid), catalyst optimization is a balancing act between electrophilic activation and phenolic degradation .[1]
This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic constraints of your system.
Phase 1: Catalyst Selection & Baseline Loading[1]
Before optimizing concentration, ensure you are using the correct catalyst class for your scale and purity requirements.[1]
Less oxidizing than ; milder on phenolic groups.[1]
Harder to remove than solid acids; requires neutralization.[1]
Amberlyst-15 / Dowex
5 – 15 wt% (relative to acid)
Heterogeneous (Resin)
Filtration removal; reusable; no neutralization needed.[1]
Mass transfer limitations; lower thermal stability (<120°C).[1]
Sulfated Zirconia/Alumina
2 – 10 wt%
Solid Superacid
High thermal stability; extremely high acidity ().[1]
Pore fouling; potential leaching of sulfate groups.
Technician's Note: For pharmaceutical grade parabens, pTSA is often preferred over sulfuric acid to minimize oxidative byproducts that fail colorimetric specs (APHA color).[1]
Phase 2: The Optimization Protocol (Kinetic Profiling)
You cannot determine the optimal concentration by measuring yield at a single time point. You must measure the initial rate (
) to separate kinetic effects from equilibrium limitations.
The "Volcano" Effect
Zone A (Low Conc.): Rate is limited by the population of protonated carbonyls.
Zone B (Optimal): Maximum activation without significant side reactions.[1]
Zone C (High Conc.):
Thermodynamic Inhibition: High ionic strength can disrupt the transition state.
Side Reactions: Etherification of the phenolic -OH; oligomerization.
Discoloration: Acid-catalyzed oxidation of the phenol ring (quinoid formation).
Step-by-Step Optimization Workflow
Standardize Variables: Fix Temperature (Reflux), Alcohol:Acid Ratio (e.g., 10:1), and Stirring Speed (800+ RPM to eliminate mass transfer limits).
Run the Matrix: Perform 5 runs at catalyst loadings of 0.5, 1.0, 2.5, 5.0, and 7.5 mol% .
Sampling: Withdraw aliquots at
min.
Quenching: Immediately quench samples in cold bicarbonate buffer to stop the reaction.
Analysis: Plot Conversion vs. Time. Determine the initial slope (
The following diagram illustrates the critical protonation step and where high catalyst loads cause failure (Red paths).
Caption: Figure 1. Mechanistic pathway of hydroxybenzoate esterification. Red dotted lines indicate competing pathways triggered by excessive catalyst concentration or oxidizing acids.
Phase 3: Troubleshooting Guide (FAQs)
Q1: I increased the catalyst from 2% to 5%, but my yield dropped. Why?
Diagnosis: You likely triggered side reactions or oligomerization .[1]
The Science: The phenolic hydroxyl group on p-hydroxybenzoic acid is nucleophilic. Under high acid concentrations, it can attack the activated carbonyl of another acid molecule, forming an ester oligomer (polyester) rather than the desired alkyl ester.[1]
Solution: Reduce catalyst to 1-2 mol%. Verify product purity via HPLC; look for late-eluting peaks corresponding to dimers.[1]
Q2: The reaction mixture turns pink/brown after 1 hour.
Diagnosis: Oxidative degradation.
The Science: Phenols are susceptible to oxidation to quinones. Sulfuric acid is an oxidizing agent, especially when hot and concentrated.[1]
Solution: Switch to pTSA (p-Toluenesulfonic acid) or a solid acid catalyst.[1] If you must use
, perform the reaction under an inert atmosphere ( blanket) and reduce temperature.[1]
Q3: My conversion stalls at ~60-70% regardless of catalyst loading.
Diagnosis: Thermodynamic Equilibrium limit.
The Science: Catalysts accelerate the rate but do not shift the equilibrium position. You have reached
NMR and mass spectrometry data for Methyl 4-ethoxy-2-hydroxybenzoate
Analytical Differentiation of 4-Alkoxy Salicylates: Methyl 4-ethoxy-2-hydroxybenzoate Executive Summary Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0) is a critical intermediate in the synthesis of resorcylic acid l...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Differentiation of 4-Alkoxy Salicylates: Methyl 4-ethoxy-2-hydroxybenzoate
Executive Summary
Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 23673-69-0) is a critical intermediate in the synthesis of resorcylic acid lactones and specific pharmaceutical agents. Its structural integrity relies on the precise regiochemistry of the ethoxy group at the 4-position and the preservation of the chelated hydroxyl group at the 2-position.
This guide provides a definitive analytical comparison between the target molecule and its most common structural analogs: Methyl 2,4-dihydroxybenzoate (the unalkylated precursor) and Methyl 4-methoxy-2-hydroxybenzoate (a common homolog).
Structural Analysis & Chemical Identity
Feature
Target Molecule
Comparator A (Precursor)
Comparator B (Homolog)
Name
Methyl 4-ethoxy-2-hydroxybenzoate
Methyl 2,4-dihydroxybenzoate
Methyl 4-methoxy-2-hydroxybenzoate
Formula
C₁₀H₁₂O₄
C₈H₈O₄
C₉H₁₀O₄
MW
196.20 g/mol
168.15 g/mol
182.17 g/mol
Key Moiety
4-Ethoxy (-OCH₂CH₃)
4-Hydroxy (-OH)
4-Methoxy (-OCH₃)
H-Bond
Intramolecular (C2-OH ··· O=C)
Intramolecular (C2-OH ··· O=C)
Intramolecular (C2-OH ··· O=C)
Nuclear Magnetic Resonance (NMR) Characterization
The differentiation of these species relies heavily on the alkyl side-chain patterns and the aromatic coupling constants. The 2-OH proton is diagnostic for the salicylate core, typically appearing downfield due to intramolecular hydrogen bonding.
¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Assignment
Chelated -OH
10.95 – 11.05
Singlet
1H
C2-OH (H-bonded to Ester C=O)
Aromatic H-6
7.70 – 7.75
Doublet ( Hz)
1H
Ortho to Ester (Deshielded)
Aromatic H-3
6.40 – 6.45
Doublet ( Hz)
1H
Meta to Ester, Ortho to OH/OEt
Aromatic H-5
6.45 – 6.50
Double Doublet
1H
Ortho to H-6, Meta to H-3
Ether -CH₂-
4.05 – 4.10
Quartet ( Hz)
2H
Diagnostic for Ethoxy
Ester -CH₃
3.90 – 3.92
Singlet
3H
Methyl Ester
Ether -CH₃
1.40 – 1.45
Triplet ( Hz)
3H
Diagnostic for Ethoxy
Critical Distinction:
vs. Precursor: The precursor (Methyl 2,4-dihydroxybenzoate) lacks the signals at 4.05 ppm and 1.40 ppm. Instead, it shows a broad singlet exchangeable with D₂O at ~5.5–6.0 ppm (the C4-OH).
vs. Homolog: The 4-methoxy analog shows a sharp singlet at ~3.85 ppm (C4-OCH₃) but lacks the triplet-quartet coupling pattern characteristic of the ethyl group.
¹³C NMR Key Shifts (100 MHz, CDCl₃)
Carbonyl (C=O): ~170.5 ppm (Deshielded ester).
C2-OH (Ar-C): ~164.0 ppm (Phenolic carbon).
C4-OEt (Ar-C): ~165.5 ppm (Ipso carbon attached to ether).
Ether CH₂: ~64.0 ppm.
Ester CH₃: ~52.0 ppm.
Ether CH₃: ~14.5 ppm.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the primary validation for molecular weight and side-chain identity. The fragmentation pattern is driven by the stability of the acylium ion and the loss of the alkoxy substituents.
Fragmentation Pathways (EI, 70 eV)
m/z (Ion)
Fragment Identity
Mechanism / Origin
196
Molecular Ion (Stable aromatic)
165
Loss of methoxy from ester (Acylium formation)
168
McLafferty-like rearrangement (Loss of ethylene from ethoxy group)
137
Loss of entire ester group
121
Hydroxybenzoyl cation (Common to all salicylates)
Analytical Insight:
The peak at m/z 168 is a crucial differentiator. It arises from the loss of ethylene (28 Da) from the ethoxy tail, regenerating the radical cation of the 2,4-dihydroxybenzoate. This transition is impossible for the 4-methoxy analog (which would lose CH₂O, 30 Da, a much less favorable process) or the unalkylated precursor.
Experimental Workflow & Decision Logic
The following diagram illustrates the decision logic for confirming the identity of Methyl 4-ethoxy-2-hydroxybenzoate during synthesis or quality control.
Caption: Analytical decision tree for distinguishing Methyl 4-ethoxy-2-hydroxybenzoate from homologous impurities using 1H NMR and MS.
Detailed Experimental Protocols
High-Resolution ¹H NMR Protocol
To ensure the observation of the chelated hydroxyl proton (which can broaden or disappear if proton exchange occurs), anhydrous solvents are required.
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
Note: Avoid DMSO-d₆ if possible for differentiation, as DMSO disrupts the intramolecular H-bond, shifting the OH signal from ~11 ppm to a broad peak >10 ppm, often obscuring resolution.
Acquisition:
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s (Sufficient for methyl protons).
at 197.2) or EI (for fragmentation analysis described above).
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 2-hydroxy-4-methoxybenzoate (Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
SDBS. Spectral Database for Organic Compounds. SDBS No. 2885 (Methyl 2,4-dihydroxybenzoate). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
PubChem. Methyl 4-ethoxybenzoate (Structural Analog Data). National Library of Medicine. CID 90231. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Technical Guide: Structure-Activity Relationship (SAR) of Hydroxybenzoic Acid Esters
Executive Summary This guide analyzes the Structure-Activity Relationship (SAR) of hydroxybenzoic acid esters (parabens), a class of alkyl esters of p-hydroxybenzoic acid. These compounds remain a benchmark in preservati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the Structure-Activity Relationship (SAR) of hydroxybenzoic acid esters (parabens), a class of alkyl esters of p-hydroxybenzoic acid. These compounds remain a benchmark in preservation due to their broad-spectrum efficacy and stability.
The core SAR principle governing this class is the linear correlation between alkyl chain elongation and antimicrobial potency . As the ester side chain length increases (Methyl
Butyl), lipophilicity () increases, enhancing cell membrane penetration. However, this comes at the cost of aqueous solubility. This guide compares these esters against the industry-standard alternative, Phenoxyethanol , and provides self-validating protocols for determining their physicochemical and biological properties.
The Core SAR Logic
The antimicrobial mechanism of parabens is governed by their ability to partition into the lipid bilayer of microbial cell membranes. The following diagram illustrates the causal relationship between chemical structure, physicochemical properties, and biological endpoint.
Caption: Causal pathway linking alkyl chain elongation to antimicrobial efficacy.[1] Note the trade-off between potency and solubility.
Comparative Efficacy Analysis
The following data synthesizes experimental Minimum Inhibitory Concentration (MIC) values. Note the distinct advantage of longer-chain parabens (Propyl/Butyl) over Phenoxyethanol against Gram-positive bacteria and fungi.
Key Insight: To achieve the same inhibition of S. aureus as Butylparaben (125 µg/mL) , you would require approximately 50x the concentration of Phenoxyethanol (6400 µg/mL) . This highlights why parabens are often used in combinations (e.g., Methyl+Propyl) to cover the solubility gaps while leveraging the potency of the longer chains.
Mechanistic Insight: Membrane Disruption
Unlike antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis), hydroxybenzoic acid esters act as general membrane perturbants .
Adsorption: The alkyl tail inserts into the lipid bilayer via hydrophobic interaction.
Destabilization: This insertion expands the membrane surface area and fluidizes the bilayer.
Uncoupling: The disruption collapses the transmembrane electrochemical gradient (Proton Motive Force), specifically the
pH component.
Leakage: Essential intracellular components (ions, ATP) leak out, and active transport systems fail, leading to cell death.
Experimental Protocols
To validate these properties in-house, use the following self-validating protocols.
Protocol A: Determination of Partition Coefficient (LogP)
Method: Shake-Flask Method (OECD Guideline 107 equivalent)
Purpose: To quantify lipophilicity, the primary predictor of paraben potency.
A Comparative Guide to the Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate for Researchers and Drug Development Professionals
Methyl 4-ethoxy-2-hydroxybenzoate is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its unique structure, featuring an ether, a hydroxyl group,...
Author: BenchChem Technical Support Team. Date: February 2026
Methyl 4-ethoxy-2-hydroxybenzoate is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its unique structure, featuring an ether, a hydroxyl group, and a methyl ester on an aromatic ring, provides multiple points for chemical modification. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides a detailed comparison of the primary synthetic routes to Methyl 4-ethoxy-2-hydroxybenzoate, offering in-depth technical protocols and a critical evaluation of their respective efficacies.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-ethoxy-2-hydroxybenzoate can be approached through two principal strategies:
Williamson Ether Synthesis: This classic method involves the formation of the ether linkage by reacting a phenoxide with an ethylating agent. The key challenge in this approach is achieving regioselectivity, ensuring the ethyl group is introduced at the desired 4-position hydroxyl group of a suitable precursor.
Fischer-Speier Esterification: This acid-catalyzed reaction forms the methyl ester from the corresponding carboxylic acid, in this case, 4-ethoxysalicylic acid. The success of this route is contingent on the availability and synthesis of the 4-ethoxysalicylic acid precursor.
This guide will dissect each of these routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance based on yield, purity, cost-effectiveness, and safety considerations.
Route 1: Williamson Ether Synthesis via Selective O-Ethylation
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] In the context of synthesizing Methyl 4-ethoxy-2-hydroxybenzoate, the most direct approach involves the selective O-ethylation of methyl 2,4-dihydroxybenzoate at the 4-position. The greater acidity of the 4-hydroxyl proton compared to the 2-hydroxyl proton, which is involved in intramolecular hydrogen bonding with the adjacent ester group, facilitates this regioselectivity.
Reaction Scheme:
Caption: Williamson Ether Synthesis of Methyl 4-ethoxy-2-hydroxybenzoate.
Detailed Experimental Protocol:
Reaction Setup: To a stirred solution of methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (1.5 eq).
Addition of Ethylating Agent: To this suspension, add diethyl sulfate (1.1 eq) or ethyl iodide (1.2 eq) dropwise at room temperature.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
Purification: Dissolve the crude product in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 4-ethoxy-2-hydroxybenzoate.
Mechanistic Insight & Rationale:
The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The potassium carbonate acts as a base to deprotonate the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic ethyl group of the ethylating agent (diethyl sulfate or ethyl iodide), displacing the sulfate or iodide leaving group to form the ether linkage. The choice of a polar aprotic solvent like acetone facilitates the SN2 reaction. The intramolecular hydrogen bond of the 2-hydroxyl group with the ester carbonyl reduces its acidity and nucleophilicity, thus favoring selective alkylation at the 4-position.
Route 2: Fischer-Speier Esterification of 4-Ethoxysalicylic Acid
The Fischer-Speier esterification is a classic acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4] This route requires the precursor, 4-ethoxysalicylic acid, which can be synthesized from the more readily available 2,4-dihydroxybenzoic acid.
Part A: Synthesis of 4-Ethoxysalicylic Acid
This intermediate can be prepared via a Williamson ether synthesis on 2,4-dihydroxybenzoic acid, followed by selective hydrolysis if necessary, though selective ethylation is often achievable.
Caption: Synthesis of 4-Ethoxysalicylic acid intermediate.
Reaction Setup: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
Addition of Ethylating Agent: Heat the solution and add diethyl sulfate (1.2 eq) dropwise, maintaining the temperature.
Reaction: Stir the reaction mixture at reflux for 2-3 hours.
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol-water to obtain pure 4-ethoxysalicylic acid.
Part B: Fischer-Speier Esterification
With the 4-ethoxysalicylic acid in hand, the final esterification can be performed.
For the Senior Researcher:
Methyl 4-ethoxy-2-hydroxybenzoate is a functionalized salicylate ester commonly used as a pharmaceutical intermediate. While not classified as acutely fatal (Category 1), it presents significant chronic sensitization and acute irritation risks .
As a solid with a relatively low melting point (approx. 49-55°C), this compound poses a dual threat:[1]
Inhalation of fine particulates during weighing/transfer.
Dermal permeation , particularly if the solid melts upon contact with warm skin or exotherms, significantly increasing its permeation rate through standard gloves.
This guide moves beyond generic "wear gloves" advice to provide a permeation-resistant PPE strategy tailored to the physicochemical properties of alkoxy-benzoates.
Hazard Profile & PPE Rationale
Based on Structure-Activity Relationships (SAR) and GHS Classifications for Salicylate Esters.
Hazard Class
GHS Code
Signal Word
Operational Implication
Skin Irritation
H315
Warning
Causes inflammation upon contact; lipophilic nature allows skin absorption.
Eye Irritation
H319
Warning
Fine dust can cause severe mechanical and chemical conjunctivitis.
Standard: Engineering controls (Fume Hood) are mandatory.
PPE Backup: If working outside a hood (e.g., balance maintenance) or during spill cleanup.
Recommendation:N95 or P100 Filtering Facepiece.
Why: The particle size of recrystallized salicylate esters often generates "fugitive dust" (<10 µm) invisible to the naked eye but capable of deep lung penetration.
B. Hand Protection (The Permeation Barrier)
Critical Insight: Salicylate esters can degrade natural rubber (latex) and thin vinyl.
Material:Nitrile Rubber (NBR) .
Minimum Thickness:0.11 mm (4 mil) for incidental contact; 0.2 mm (8 mil) for prolonged handling.
Glove Protocol:Double-gloving is required for synthesis steps involving solvents (e.g., DCM, Ethyl Acetate) as the solvent acts as a carrier, dragging the solute through the glove matrix.
Inner Glove: 4 mil Nitrile (Bright color, e.g., purple/blue).
Outer Glove: 4 mil Nitrile (Contrasting color, e.g., white) to visualize tears.
C. Ocular & Body Protection[1][2][3][6]
Eyes:Chemical Splash Goggles (Indirect Vent).
Why: Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents.
Body:Lab Coat (Cotton/Poly blend) with snap closures.
Why: Snap closures allow for rapid removal in case of a spill, unlike buttons which delay doffing.
Operational Workflow: The "Clean-Chain" Method
This workflow is designed to prevent "trace migration"—the accidental spread of chemical residue from the weigh station to door handles and keyboards.
Figure 1: The "Clean-Chain" workflow emphasizes removing the outer contaminated glove inside the hood before touching transport containers or leaving the zone.
Emergency Response & Disposal
Spill Management (Solid Powder)
Evacuate the immediate area of non-essential personnel.
PPE Upgrade: Wear N95/P100 respirator and double nitrile gloves.
Containment: Do NOT use compressed air or dry brushing, which aerosolizes the irritant.
Cleanup:
Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
Scoop the wet slurry into a wide-mouth waste jar.
Clean the surface with soap and water (salicylates are lipophilic; soap is required to solubilize residues).
First Aid
Eye Contact: Flush immediately with water for 15 minutes.[3][5][6] Note: Salicylates can cause a delayed "stinging" sensation; do not stop flushing early even if pain subsides initially.
Skin Contact: Wash with soap and water.[2][5][7] Alcohol-based hand sanitizers should be avoided immediately after exposure as they may increase permeation of remaining residue.
Waste Disposal[6]
Classification: Non-halogenated organic solvent waste (if in solution) or Solid Hazardous Waste.
Labeling: Clearly tag as "Irritant - Salicylate Ester."
Ecological Note: Do not dispose of down the drain; benzoates can be toxic to aquatic life in high concentrations.
References
Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-methoxysalicylate (Analogous Structure). Retrieved from
TCI Chemicals. (2024).[8] Safety Data Sheet: Methyl 4-acetoxybenzoate (Analogous Structure). Retrieved from
Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134).[9] Retrieved from
PubChem. (n.d.). Compound Summary: Methyl 4-ethoxysalicylate. Retrieved from